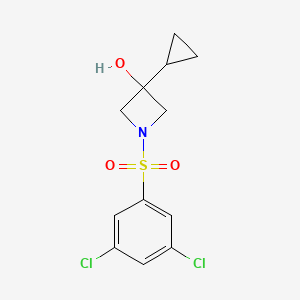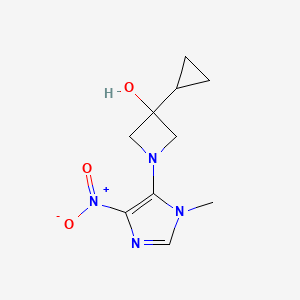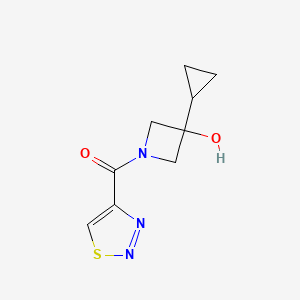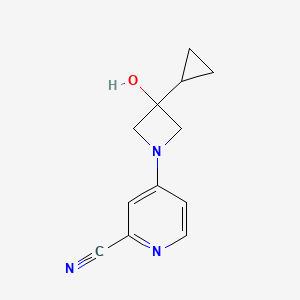
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol, also known as CP-544439, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, inflammation, and apoptosis. By blocking the α7 nAChR, 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol modulates these processes and has potential therapeutic applications.
Biochemical and Physiological Effects:
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has been shown to have various biochemical and physiological effects in animal models. In addition to its positive effect on learning and memory, 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has been found to reduce inflammation and oxidative stress in the brain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has several advantages for lab experiments, including its high selectivity for the α7 nAChR and its ability to cross the blood-brain barrier. However, its limited solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol. One area of interest is its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol and its effects on various physiological processes.
Métodos De Síntesis
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol can be synthesized using a multi-step process that involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with cyclopropylamine to form the intermediate 3,5-dichlorobenzenesulfonamide. This intermediate is then reacted with 3-azetidinol in the presence of a base to yield 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has been investigated for its potential therapeutic applications in various areas of research, including neuroscience, oncology, and immunology. In neuroscience, 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has been shown to have a positive effect on learning and memory in animal models of Alzheimer's disease. In oncology, 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has been found to inhibit the growth of certain cancer cell lines. In immunology, 3-Cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol has been shown to have anti-inflammatory properties.
Propiedades
IUPAC Name |
3-cyclopropyl-1-(3,5-dichlorophenyl)sulfonylazetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3S/c13-9-3-10(14)5-11(4-9)19(17,18)15-6-12(16,7-15)8-1-2-8/h3-5,8,16H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXGVACIPXJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide](/img/structure/B7581729.png)
![N-[(2-hydroxycyclopentyl)methyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7581731.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
![9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)


![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)


